An In-depth Technical Guide to the Synthesis of Bis[bis(trimethylsilyl)amino]tin(II) via Salt Metathesis
An In-depth Technical Guide to the Synthesis of Bis[bis(trimethylsilyl)amino]tin(II) via Salt Metathesis
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂, a cornerstone reagent in modern inorganic and organometallic chemistry. Its unique combination of a low-valent tin(II) center and extreme steric bulk makes it an invaluable precursor for a wide range of transformations. This document delves into the prevalent and reliable salt metathesis route, offering a detailed theoretical framework, a field-proven experimental protocol, and essential characterization techniques. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to confidently and safely execute this synthesis, understand the critical parameters governing its success, and validate the final product's quality.
Introduction: The Significance of a Sterically Encumbered Tin(II) Amide
Bis[bis(trimethylsilyl)amino]tin(II), often referred to as tin(II) bis(hexamethyldisilazide) or Sn(HMDS)₂, is a monomeric divalent tin compound first popularized by Lappert and colleagues. The compound's stability and unique reactivity are direct consequences of its molecular structure. The two bulky bis(trimethylsilyl)amido ligands kinetically stabilize the low-coordinate, two-valent tin center, preventing the intermolecular association that often plagues simpler inorganic tin compounds.[1] This steric shielding renders the tin atom's lone pair of electrons accessible, making Sn[N(SiMe₃)₂]₂ a potent nucleophile and reducing agent.
Its utility is widespread, serving as:
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A key precursor for the synthesis of other metal bis(trimethylsilyl)amides via transmetallation reactions.[2][3]
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A reagent for the conversion of aldehydes and ketones to N,N-dialkyleneamines.[4]
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An initiator or catalyst in polymerization chemistry.[5]
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A building block for novel low-valent main group element compounds.[1]
Given its importance, a reliable and well-understood synthetic protocol is paramount for any research program leveraging its chemistry.
Theoretical Foundation: The Salt Metathesis Approach
The most common and efficient method for preparing metal bis(trimethylsilyl)amides is salt metathesis, also known as a double displacement reaction.[2][3] This strategy is founded on a straightforward principle: the exchange of ions between two soluble salt reactants to form an insoluble product, which precipitates from the reaction mixture, thereby driving the reaction to completion according to Le Châtelier's principle.
For the synthesis of Sn[N(SiMe₃)₂]₂, the reaction involves an anhydrous tin(II) halide, typically tin(II) chloride (SnCl₂), and an alkali metal salt of bis(trimethylsilyl)amine, most commonly lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂ or LiHMDS).[1][6]
The overall reaction is:
SnCl₂ (s) + 2 Li[N(SiMe₃)₂] (sol) → Sn[N(SiMe₃)₂]₂ (sol) + 2 LiCl (s) ↓
Causality Behind Key Choices:
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Driving Force: The formation of lithium chloride (LiCl), which is sparingly soluble in common ethereal solvents like tetrahydrofuran (THF) or dioxane, is the primary thermodynamic driving force for this reaction.[6][7] Its precipitation effectively removes it from the equilibrium, ensuring a high conversion to the desired tin amide product.
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Stoichiometry: A precise 2:1 molar ratio of the alkali metal amide to tin(II) chloride is essential.[1] This ensures the complete substitution of both chloride ions from the tin center. Using less than two equivalents would lead to the formation of the heteroleptic intermediate, Cl-Sn-N(SiMe₃)₂, while a large excess of the lithium amide can complicate purification.
-
Solvent: Anhydrous ethereal solvents (e.g., THF, diethyl ether, dioxane) are critical. They are effective at solvating the lithium amide precursor and the tin-containing species but are poor solvents for the LiCl byproduct, facilitating its precipitation.[1]
-
Inert Atmosphere: All reagents and the final product are highly sensitive to moisture and oxygen. The Sn-N bonds are readily hydrolyzed.[4][8] Therefore, the entire synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Diagram: Salt Metathesis Reaction
Caption: The salt metathesis reaction pathway.
Experimental Protocol: A Validated Workflow
This protocol describes a representative synthesis on a laboratory scale. All glassware should be oven- or flame-dried prior to use, and all manipulations should be performed under an inert atmosphere.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Key Considerations |
| Anhydrous Tin(II) Chloride (SnCl₂) | 189.60 | Must be completely dry. Purchase high-purity grade or dry under vacuum. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | Commercially available as a solid or solution in THF. Can be prepared in situ.[6] |
| Tetrahydrofuran (THF) | 72.11 | Must be anhydrous. Typically distilled from sodium/benzophenone ketyl. |
| Hexane / Pentane | - | Anhydrous, for rinsing and product transfer. |
| Schlenk Flasks & Line | - | Essential for inert atmosphere manipulation. |
| Cannula / Syringe | - | For air-free liquid transfers. |
| Filter Cannula or Schlenk Frit | - | For separating the LiCl precipitate. |
| Vacuum Distillation Apparatus | - | For purification of the final product. |
Step-by-Step Synthesis
Table: Reagent Quantities for a ~20 g Synthesis
| Reagent | Amount | Moles | Molar Equiv. |
| Anhydrous SnCl₂ | 10.0 g | 0.0527 | 1.0 |
| LiHMDS | 17.65 g | 0.1055 | 2.0 |
| Anhydrous THF | ~200 mL | - | - |
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Preparation: In a glovebox or under a positive pressure of inert gas, charge a 500 mL Schlenk flask equipped with a magnetic stir bar with anhydrous tin(II) chloride (10.0 g, 0.0527 mol).
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Solvent Addition: Add anhydrous THF (~100 mL) to the flask to create a suspension of SnCl₂. Begin vigorous stirring.
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Amide Solution: In a separate Schlenk flask, dissolve lithium bis(trimethylsilyl)amide (17.65 g, 0.1055 mol) in anhydrous THF (~100 mL). If using a commercial solution, measure the required volume accordingly.
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Reaction: Slowly add the LiHMDS solution to the stirring SnCl₂ suspension at room temperature via cannula transfer over 30-45 minutes. The reaction is exothermic, and the mixture will warm and typically change color to a dark red-orange.[4] A fine white precipitate (LiCl) will form.
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Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
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Isolation of Crude Product:
-
Stop stirring and allow the LiCl precipitate to settle.
-
Carefully transfer the supernatant liquid containing the product to a new, clean Schlenk flask via a filter cannula to remove the LiCl.
-
Wash the remaining LiCl precipitate with a small amount of anhydrous hexane or THF (~20 mL) and transfer this washing to the product flask to maximize recovery.
-
-
Solvent Removal: Remove all volatile solvents (THF, hexane) from the filtrate under vacuum. This will yield the crude product, which may be a reddish oil or a low-melting solid.[4]
-
Purification:
-
Assemble a vacuum distillation apparatus that has been thoroughly dried.
-
Gently heat the crude product under high vacuum (e.g., 0.05 mmHg).
-
Collect the pure bis[bis(trimethylsilyl)amino]tin(II) as a colorless to pale yellow liquid or a bright red oil that distills at approximately 112-115 °C at 0.05 mmHg.[4][9] The product solidifies upon cooling to a crystalline solid.[4] Expected yield is typically >80%.
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Diagram: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification.
Characterization and Quality Control
Confirming the identity and purity of the final product is a critical self-validating step.
Table: Physical and Spectroscopic Properties
| Property | Value | Source |
| Formula | C₁₂H₃₆N₂Si₄Sn | [1] |
| Molar Mass | 443.56 g/mol | [1][10] |
| Appearance | Colorless to pale yellow solid/liquid | [1][9] |
| Melting Point | 37-38 °C | [4][9][11] |
| Boiling Point | 112 °C / 0.05 mmHg | [4][9][11] |
| Density | ~1.136 g/mL at 25 °C | [9][11] |
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Multinuclear NMR Spectroscopy: This is the most powerful tool for routine characterization in solution.[1]
-
¹H NMR: A single, sharp resonance is expected around δ 0.3-0.4 ppm (in C₆D₆), corresponding to the 36 equivalent protons of the four trimethylsilyl (-SiMe₃) groups.
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¹¹⁹Sn NMR: This is highly diagnostic. The chemical shift is very sensitive to the tin atom's oxidation state and coordination environment. For Sn[N(SiMe₃)₂]₂, a resonance is typically observed at a high field, confirming the Sn(II) oxidation state.[1]
-
²⁹Si NMR: A single resonance confirms the single chemical environment for the four silicon atoms.[1]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint. Key vibrational bands include the strong Si-C and N-Si stretches. The Sn-N stretching frequency is also a characteristic feature.[1]
-
Single-Crystal X-ray Diffraction: While not a routine technique, it provides unambiguous structural confirmation. Studies have established the solid-state structure as monomeric with a two-coordinate tin atom and an N-Sn-N bond angle of approximately 108.6°.[1]
Safety and Handling
-
Reactivity: Bis[bis(trimethylsilyl)amino]tin(II) is a flammable solid and is extremely sensitive to moisture and air.[9][10] It hydrolyzes readily to form tin(II) oxide.[4] All handling must be performed in a fume hood under an inert atmosphere.
-
Hazards: The compound is classified as a skin and eye irritant. Inhalation may cause respiratory tract irritation.[9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. A dust mask (e.g., N95) should be used when handling the solid.[9]
-
Storage: The product should be stored in a sealed container under a nitrogen or argon atmosphere in a refrigerator (2-8°C) to ensure long-term stability.[4][9]
Alternative Synthetic Routes
While salt metathesis is the dominant method, other routes exist, providing context to its prevalence:
-
Transamination: This involves the reaction of a suitable tin(II) precursor with the neutral amine, hexamethyldisilazane (HN(SiMe₃)₂), eliminating a volatile byproduct. This method is often less efficient than salt metathesis for this specific compound.[1]
-
Mechanochemistry: A recent, solvent-free approach involves ball-milling LiHMDS and SnCl₂. This green chemistry method can produce the product in high yield without the need for bulk solvents, simplifying workup.[7]
Conclusion
The salt metathesis synthesis of bis[bis(trimethylsilyl)amino]tin(II) is a robust and high-yielding procedure that provides access to a fundamentally important organometallic reagent. Success hinges upon the rigorous exclusion of air and moisture, precise stoichiometric control, and the correct choice of solvent to facilitate product formation and byproduct precipitation. By following the detailed protocol and validation steps outlined in this guide, researchers can reliably produce high-purity Sn[N(SiMe₃)₂]₂, enabling further discovery in chemical synthesis and materials science.
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MDPI. Metal Bis(trimethylsilyl)amides | Encyclopedia. (2022-12-02). Available from: [Link]
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Chemsrc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7. (2025-08-26). Available from: [Link]
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García, F. et al. Fast and scalable solvent-free access to Lappert’s heavier tetrylenes E{N(SiMe3)2}2. RSC Publishing. (2023-11-28). Available from: [Link]
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Wikipedia. Lithium bis(trimethylsilyl)amide. Available from: [Link]
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Schaeffer, C. D., & Myers, L. K. Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis. Journal of Chemical Education. (1990). Available from: [Link]
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Hitchcock, P. B., et al. Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. RSC Publishing. Available from: [Link]
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Gelest, Inc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. Available from: [Link]
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Romain, C., et al. Heteroleptic phenoxyimino tin(ii) bis(trimethylsilyl)amides for the synthesis of poly(diester-alt-ethers) from cyclohexene oxide and succinic anhydride. Dalton Transactions (RSC Publishing). Available from: [Link]
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